Cas no 536702-08-6 (ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate)
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate
- ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- AKOS024584666
- Oprea1_033732
- ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- F0575-0042
- ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 536702-08-6
-
- Inchi: 1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25)
- InChI Key: NPWXOTQMVAHVFL-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C2=C1CCC2)NC(C(C)SC1=C(C)NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 428.12283498g/mol
- Monoisotopic Mass: 428.12283498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 125Ų
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0575-0042-2μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-5μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-10μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-20μmol |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-1mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-2mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-3mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-4mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-5mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0575-0042-10mg |
ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
536702-08-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate
Ethyl 2-{2-(2-Methyl-1H-Indol-3-Yl)Sulfanylpropanamido}-4H,5H,6H-Cyclopentabthiophene-3-Carboxylate: A Comprehensive Overview
The compound with CAS No 536702-08-6, ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate, is a complex organic molecule with intriguing structural features and potential applications in various fields. This compound is characterized by its unique combination of functional groups and aromatic systems, making it a subject of interest in both academic and industrial research.
The core structure of this molecule includes a cyclopentabthiophene ring system, which is a fused bicyclic structure consisting of a cyclopentane and a thiophene moiety. The presence of the thiophene ring introduces aromaticity and conjugation, which are key factors in determining the electronic properties of the compound. The cyclopentabthiophene system is further substituted with an ethyl ester group at the 3-position and a sulfanylpropanamido group at the 2-position. These substituents play a significant role in modulating the chemical reactivity and biological activity of the compound.
The sulfanylpropanamido group attached to the cyclopentabthiophene ring introduces additional complexity to the molecule. This group consists of a thioether linkage (-S-) connected to a propanamide chain. The thioether group is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and oxidative processes. The propanamide chain further extends the functionality of this substituent by introducing an amide bond, which can engage in hydrogen bonding and other non-covalent interactions. Such features make this compound potentially useful in drug design and materials science.
One of the most notable aspects of this compound is its potential application in drug discovery. The indole moiety present in the molecule is a well-known structural motif in pharmaceuticals due to its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The presence of the indole ring in this compound suggests that it may exhibit bioactivity against certain disease-related targets. Recent studies have highlighted the importance of indole-containing compounds in anti-cancer therapy, particularly as inhibitors of protein kinases involved in cell proliferation and survival.
Moreover, the cyclopentabthiophene system has been shown to exhibit interesting electronic properties, making it a candidate for use in organic electronics. The conjugated system within the ring allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The substitution pattern on the cyclopentabthiophene ring can further tune its electronic characteristics, enabling its use in advanced electronic devices.
In terms of synthesis, this compound represents a challenging target due to its complex structure. The construction of such molecules typically involves multi-step synthesis strategies, including coupling reactions, oxidations, and cyclizations. Recent advancements in catalytic methods and transition metal-mediated reactions have facilitated the construction of similar compounds with high efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to assemble complex aromatic systems with precision.
Another area where this compound may find application is in materials chemistry. The combination of aromaticity and sulfur atoms within its structure could make it suitable for use as a building block in supramolecular chemistry or as a component in functional polymers. Sulfur-containing polymers are known for their unique properties, such as high thermal stability and resistance to environmental degradation.
From an environmental standpoint, understanding the fate and behavior of such compounds is crucial for assessing their safety and sustainability. Research into green chemistry has emphasized the importance of developing eco-friendly synthetic routes and minimizing waste generation during chemical production. This compound's synthesis could be optimized using principles from green chemistry to reduce its environmental footprint.
In conclusion, ethyl 2-{2-(2-methyl-1H-indol-3-yl)sulfanylpropanamido}-4H,5H,6H-cyclopentabthiophene-3-carboxylate (CAS No 536702-08-6) represents a fascinating example of modern organic chemistry's complexity and diversity. Its unique structural features position it as a potential candidate for applications ranging from drug discovery to materials science. As research continues to uncover new insights into its properties and synthesis methods evolve towards greater efficiency and sustainability, this compound will likely remain an area of active investigation for years to come.
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